(4-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
The compound (4-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone features a triazolopyrimidine core substituted at position 3 with a 3-fluorophenyl group. A piperazine linker connects this heterocyclic system to a methanone group bearing a 4-ethoxyphenyl substituent. The ethoxy group introduces lipophilicity, while the fluorine atom may enhance electronic interactions and metabolic stability.
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2/c1-2-33-19-8-6-16(7-9-19)23(32)30-12-10-29(11-13-30)21-20-22(26-15-25-21)31(28-27-20)18-5-3-4-17(24)14-18/h3-9,14-15H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEXYLCBECDMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that belongs to the class of triazolopyrimidines. Its structure is characterized by multiple functional groups, including an ethoxyphenyl moiety, a fluorophenyl group, and a piperazine ring. This unique configuration suggests potential for diverse biological activities and applications in medicinal chemistry.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This compound's design allows for various interactions within biological systems due to the presence of multiple functional groups that can engage with different biological targets.
Biological Activity Overview
Research on structurally similar compounds indicates that they exhibit significant biological activities, including:
- Anticancer Properties : Compounds in the triazolopyrimidine class have shown potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains and fungi.
- Kinase Inhibition : The piperazine and triazolopyrimidine rings suggest potential for targeting specific kinases involved in cellular signaling pathways.
While the specific mechanism of action for this compound is not fully elucidated, the presence of the piperazine and triazolopyrimidine rings indicates potential interactions with key enzymes or receptors. For example, compounds with similar structures have been studied for their inhibitory effects on kinases, which play critical roles in cancer progression and other diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds. Below are some notable findings:
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolopyrimidine Core : This step may involve cyclization reactions using appropriate precursors.
- Piperazine Ring Formation : The piperazine moiety can be synthesized through nucleophilic substitution reactions.
- Final Coupling Reaction : The final product is obtained by coupling the piperazine derivative with the triazolopyrimidine core.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolopyrimidine Core
Key Examples :
- : The compound 2-(4-fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone substitutes the triazolopyrimidine core with a 4-methoxyphenyl group instead of 3-fluorophenyl.
- : 1-{4-[3-(4-ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone replaces the 3-fluorophenyl with a 4-ethoxyphenyl group. The larger ethoxy substituent may enhance lipophilicity but reduce steric compatibility in certain binding pockets .
Structural Implications :
- Fluorine vs. Methoxy/Ethoxy : Fluorine’s electronegativity and small size favor tight binding in sterically constrained environments, whereas methoxy/ethoxy groups contribute to solubility and π-stacking.
- Substituent Position : The meta-fluoro (target) vs. para-substituted (–2) analogs likely exhibit distinct electronic and spatial interactions with targets.
Modifications to the Piperazine-Linked Methanone/Ethanone Group
Key Examples :
- Target Compound: The methanone group is directly linked to 4-ethoxyphenyl.
- : Features a 2-(4-fluorophenyl)ethanone group, introducing an additional methylene spacer and fluorine atom, which may alter conformational flexibility and polarity .
- : Utilizes a 2-phenoxyethanone moiety, replacing ethoxyphenyl with a phenoxy group. This modification significantly increases steric bulk and may hinder membrane permeability .
Pharmacokinetic Considerations :
- Methanone vs. Ethanone: The shorter methanone linker (target) could enhance rigidity and target engagement compared to ethanone derivatives.
- Phenoxy vs. Ethoxyphenyl: Phenoxy groups () are more polarizable but may reduce metabolic stability due to oxidative susceptibility.
Arylpiperazine Derivatives with Heterocyclic Variations
: Compounds like thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (compound 21) replace the triazolopyrimidine core with thiophene and trifluoromethylphenyl groups. These changes prioritize hydrophobic interactions and π-π stacking, diverging from the target compound’s triazolopyrimidine-based electronic profile .
Table 1: Comparative Analysis of Key Compounds
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing this triazolo-pyrimidine derivative, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step pathways, including nucleophilic substitution, cyclization, and coupling reactions. For example, triazolo-pyrimidine cores are often constructed via Huisgen cycloaddition or copper-catalyzed azide-alkyne reactions. Critical parameters include:
- Temperature : Maintaining 60–80°C during cyclization to prevent side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Pd catalysts for Suzuki-Miyaura couplings to attach aryl groups (e.g., 3-fluorophenyl) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate high-purity fractions .
Q. How can researchers characterize the compound’s structure and confirm its identity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR to confirm substituent positions (e.g., ethoxyphenyl at C4, fluorophenyl at triazolo-N3).
- HRMS : High-resolution mass spectrometry to validate molecular formula (e.g., calculated [M+H]: 459.2019 vs. observed 459.2018) .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm for the methanone group) .
- X-ray Crystallography : Resolve 3D conformation and confirm regiochemistry of the triazolo-pyrimidine core .
Q. What are the primary biological targets associated with this compound?
- Methodological Answer : Triazolo-pyrimidines often target kinases, phosphodiesterases, or GPCRs. Initial screening should include:
- Enzyme Inhibition Assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- Cellular Binding Studies : Radioligand displacement assays (e.g., H-labeled antagonists for adenosine receptors) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations).
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing piperazine protons from triazolo protons) .
- Isotopic Labeling : Synthesize F-labeled analogs to track fluorophenyl group orientation via F NMR .
Q. What strategies optimize reaction yields while minimizing by-products in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent polarity, catalyst loading).
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) by precise temperature control .
- By-Product Analysis : Use LC-MS to identify impurities; optimize quenching steps (e.g., rapid cooling after cyclization) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to kinase ATP pockets (e.g., PDB ID: 1M17).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bonds with hinge regions) .
- QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .
Q. What assays are most effective for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- Caco-2 Permeability : Assess intestinal absorption using monolayers; calculate P values (aim for >1 × 10 cm/s) .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (e.g., >90% bound suggests limited bioavailability) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
- Methodological Answer :
- Substituent Scanning : Replace 4-ethoxyphenyl with bioisosteres (e.g., 4-cyclopropylmethoxy) to enhance metabolic stability.
- Piperazine Modifications : Introduce sp-rich substituents (e.g., gem-dimethyl) to reduce hERG liability .
- Triazolo Core Optimization : Test 3H- vs. 1H-triazolo isomers to modulate target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
